1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one
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Description
“1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Chemical Synthesis and Structure Analysis : Benzimidazole derivatives are utilized in the synthesis of complex chemical structures. For instance, the structural analysis of benzimidazole compounds reveals insights into their conformation and intermolecular interactions, which are essential for designing more effective chemical synthesis processes and understanding their chemical properties (Soares-Sobrinho et al., 2018).
- Catalysis and Reaction Mechanisms : Certain benzimidazole derivatives have been identified to play a crucial role in catalytic processes and reaction mechanisms. For example, iron-catalyzed formation of benzo[d]imidazo[2,1-b]thiazoles showcases a unique transformation process, highlighting the versatility of benzimidazole compounds in facilitating complex chemical reactions (Balwe & Jeong, 2016).
Medicinal Chemistry and Pharmacology
- Pharmacological Applications : Benzimidazole analogues have been studied for their vasorelaxant activity and antihypertensive effects, demonstrating the potential of benzimidazole derivatives in developing new therapeutic agents (Navarrete-Vázquez et al., 2010).
- Metal Complexes and Biological Activity : The synthesis and characterization of metal complexes with benzimidazole-based ligands have been explored for their antimicrobial and anticancer potentials, indicating the significance of these compounds in metallopharmaceutical research (Shahini et al., 2017).
Material Science and Supramolecular Chemistry
- Crystal Engineering and Material Properties : The study of crystal structures of benzimidazole derivatives, such as 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one, provides insights into intermolecular interactions, crucial for material science and crystal engineering applications (Belaziz et al., 2013).
Properties
IUPAC Name |
1,3-dibenzyl-5-nitrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-21-22(14-16-7-3-1-4-8-16)19-12-11-18(24(26)27)13-20(19)23(21)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKMPZOPNHNPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])N(C2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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